molecular formula C20H14Cl4N2O3S B11543717 N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B11543717
M. Wt: 504.2 g/mol
InChI Key: ZNYIXIFEGLVNBS-UHFFFAOYSA-N
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Description

“N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” typically involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine or its derivatives under controlled conditions to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

“N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” has several applications in scientific research, including:

    Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N~2~-bis(2,4-dichlorophenyl)glycinamide
  • N~2~-(phenylsulfonyl)glycinamide
  • N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

“N,N~2~-bis(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide” is unique due to the presence of both dichlorophenyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H14Cl4N2O3S

Molecular Weight

504.2 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C20H14Cl4N2O3S/c21-13-6-8-18(16(23)10-13)25-20(27)12-26(19-9-7-14(22)11-17(19)24)30(28,29)15-4-2-1-3-5-15/h1-11H,12H2,(H,25,27)

InChI Key

ZNYIXIFEGLVNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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